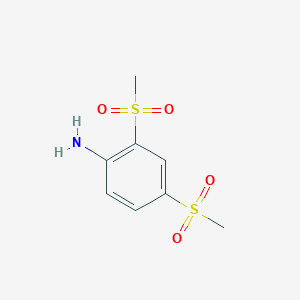

2,4-Bis(methylsulfonyl)aniline

Description

Significance of Sulfonyl Functional Groups in Organic Synthesis

The sulfonyl group (–SO2–) is a critical functional group in the field of organic chemistry, consisting of a sulfur atom double-bonded to two oxygen atoms. fiveable.me This group is known for its strong electron-withdrawing nature, a characteristic that significantly influences the reactivity and properties of the molecule to which it is attached. fiveable.me The polarity of the sulfonyl group can increase the water solubility of organic compounds, which is advantageous for biological applications. fiveable.me

In organic synthesis, sulfonyl groups serve multiple purposes. They are frequently used as protecting groups because they can be readily introduced and later removed under specific, often mild, conditions. fiveable.memasterorganicchemistry.com Their ability to stabilize adjacent carbocations or carbanions makes them valuable in controlling the course of organic reactions. fiveable.me Furthermore, sulfonyl groups are integral to the formation of a wide array of chemical bonds, including carbon-sulfur, sulfur-nitrogen, and sulfur-halogen bonds, providing versatile pathways to synthesize complex molecules like sulfones, sulfonamides, and sulfonyl halides. researchgate.net The migration of sulfonyl groups within a molecule represents a novel synthetic strategy for creating varied sulfonylated heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. acs.org

Overview of Aniline (B41778) Derivatives in Advanced Organic Chemistry

Aniline, the simplest aromatic amine with the formula C₆H₅NH₂, is a cornerstone of industrial and synthetic chemistry. wikipedia.org Its derivatives, which feature various substituents on the phenyl ring, are a major class of compounds in advanced organic chemistry. wikipedia.org The amino group (–NH₂) in aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org This high reactivity allows for the straightforward introduction of other functional groups, leading to a vast library of polysubstituted benzene (B151609) derivatives. fiveable.me

Aniline and its derivatives are fundamental starting materials for a wide range of products, including polymers, rubber processing chemicals, dyes, pigments, and pharmaceuticals. wikipedia.orgwiley.com For instance, the well-known analgesic paracetamol is prepared from aniline. wikipedia.org In supramolecular chemistry, the amino group's ability to form hydrogen bonds is pivotal, enabling the construction of complex molecular architectures. researchgate.net The versatility of aniline derivatives is further demonstrated by their use in synthesizing organometallic complexes and materials with specific electronic or magnetic properties. sci-hub.se

Structural Context of 2,4-Bis(methylsulfonyl)aniline within Sulfonylaniline Chemistry

2,4-Bis(methylsulfonyl)aniline is a specific aniline derivative where two methylsulfonyl (–SO₂CH₃) groups are attached to the benzene ring at positions 2 and 4, relative to the amino (–NH₂) group. This substitution pattern places it within the broader family of sulfonylanilines, which are characterized by the presence of both sulfonyl and amino groups on an aromatic ring.

The properties and reactivity of 2,4-Bis(methylsulfonyl)aniline are dictated by the interplay between the electron-donating amino group and the two strongly electron-withdrawing methylsulfonyl groups. This particular arrangement distinguishes it from its isomers, such as 3,5-Bis(methylsulfonyl)aniline fluorochem.co.uk and 2,6-bis(methylsulfonyl)aniline researchgate.net, and from monosubstituted analogs like 4-(methylsulfonyl)aniline (B1202210). mdpi.com The specific positioning of the sulfonyl groups influences the electronic distribution within the aromatic ring and the steric environment around the amino group, which in turn affects its chemical behavior in reactions such as diazotization and coupling. google.com

Table 1: Properties of 2,4-Bis(methylsulfonyl)aniline

| Property | Value |

|---|---|

| CAS Number | 42986-91-4 |

| Molecular Formula | C₈H₁₁NO₄S₂ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Solid |

This data is compiled from references nih.govsigmaaldrich.com.

Table 2: Comparison of Selected Sulfonylaniline Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 2,4-Bis(methylsulfonyl)aniline | 42986-91-4 | C₈H₁₁NO₄S₂ | Two methylsulfonyl groups at ortho and para positions. nih.gov |

| 3,5-Bis(methylsulfonyl)aniline | 51859-12-2 | C₈H₁₁NO₄S₂ | Two methylsulfonyl groups at meta positions. fluorochem.co.uk |

| 4-(Methylsulfonyl)aniline | 98-46-4 | C₇H₉NO₂S | A single methylsulfonyl group at the para position. mdpi.com |

| 3-(4-Aminophenyl)sulfonylaniline | 34262-32-3 | C₁₂H₁₂N₂O₂S | Two aniline rings linked by a sulfonyl group. nih.gov |

Current Research Landscape and Future Directions for Bis(methylsulfonyl)anilines

The research landscape for bis(methylsulfonyl)aniline compounds, while specific, touches upon several key areas of chemical science. Historically, 2,4-Bis(methylsulfonyl)aniline has been utilized as a key intermediate in the synthesis of azo dyes. A 1955 patent describes its use as a diazo component which, when coupled with various aniline derivatives, produces dyes for cellulose (B213188) acetate (B1210297) textiles with good fastness to light and gas. google.com This highlights its foundational role in the coloration industry.

More recent research into related isomers has opened up new avenues. For example, studies on 2,6-bis(methylsulfonyl)aniline (BMeSA) have focused on its unique photophysical properties. The asymmetric push-pull system created by the amino and sulfonyl groups leads to interesting electronic transitions, making such compounds candidates for fluorescent labeling reagents. researchgate.net This suggests a potential for 2,4-Bis(methylsulfonyl)aniline and other isomers in materials science and bio-imaging, areas where novel fluorophores are in high demand.

Furthermore, the broader class of sulfonylanilines is being explored in medicinal chemistry. Derivatives of 4-(methylsulfonyl)aniline have been synthesized and evaluated as potential non-steroidal anti-inflammatory agents (NSAIDs) with possible selectivity for the COX-2 enzyme. mdpi.comresearchgate.net Additionally, anilines bearing a methylsulfonyl group have been used as building blocks for bisaryl ureas investigated as anticancer agents that function by uncoupling mitochondrial oxidative phosphorylation. uts.edu.au

Future research on 2,4-Bis(methylsulfonyl)aniline and its relatives is likely to expand on these themes. A systematic investigation into the photophysical properties of various bis(methylsulfonyl)aniline isomers could yield novel fluorophores with tailored absorption and emission spectra. Further exploration of their utility as building blocks in medicinal chemistry could lead to the development of new therapeutic agents. The synthesis of more complex molecules from these versatile platforms, leveraging the unique reactivity conferred by the multiple sulfonyl groups, remains a promising direction for synthetic organic chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Bis(methylsulfonyl)aniline |

| 2,6-bis(methylsulfonyl)aniline |

| 3,5-Bis(methylsulfonyl)aniline |

| 3-(4-Aminophenyl)sulfonylaniline |

| 4-(methylsulfonyl)aniline |

| Aniline |

| Paracetamol |

| Sulfones |

| Sulfonamides |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO4S2 |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

2,4-bis(methylsulfonyl)aniline |

InChI |

InChI=1S/C8H11NO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,9H2,1-2H3 |

InChI Key |

VCSNPTXBUJEECX-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,4 Bis Methylsulfonyl Aniline Derivatives

Nucleophilic Aromatic Substitution (S_NAr) Pathways Involving Methylsulfonyl Groups

Nucleophilic aromatic substitution (S_NAr) is a critical reaction pathway for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted. In the second step, the leaving group departs, restoring the aromatic system and yielding the substituted product. pressbooks.pub

The presence of one or more potent electron-withdrawing groups is essential to stabilize the negative charge of the Meisenheimer intermediate and thus facilitate the reaction. libretexts.org Methylsulfonyl (CH₃SO₂–) groups are powerful electron-withdrawing substituents that strongly activate aromatic rings towards nucleophilic attack, especially when positioned ortho or para to the leaving group. pressbooks.pub In the context of 2,4-Bis(methylsulfonyl)aniline derivatives, the two sulfonyl groups provide substantial activation for S_NAr reactions.

In polysubstituted aromatic systems, the possibility of selectively replacing one leaving group over another, known as chemoselectivity, is a key consideration. When a substrate contains both a halogen (e.g., F, Cl) and a sulfone group, the outcome of an S_NAr reaction depends on the intrinsic leaving group ability and the reaction conditions. Generally, in S_NAr reactions, the bond to the leaving group is broken in the fast, second step, so bond strength is less important than the group's ability to stabilize a negative charge and its electronegativity. masterorganicchemistry.com The typical reactivity order for halogen leaving groups in S_NAr is F > Cl > Br > I, which is the reverse of the order seen in S_N2 reactions. wikipedia.org

While the methylsulfonyl group is an excellent activating group, it is generally a poorer leaving group than halides in S_NAr reactions. However, under specific conditions, particularly with highly reactive nucleophiles or at elevated temperatures, displacement of a sulfone group can be achieved. Chemoselectivity in such systems is often directed toward the displacement of the halogen. For instance, in a hypothetical compound like 1-chloro-2,4-bis(methylsulfonyl)benzene, nucleophilic attack would preferentially displace the chloride ion. A reversal in chemoselectivity can sometimes be achieved by altering reaction conditions, such as the choice of catalyst or solvent, although displacing the sulfone in the presence of a halogen remains challenging. researchgate.net

| Substrate | Nucleophile | Predominant Leaving Group | Conditions | Outcome |

| 1-Fluoro-2,4-dinitrobenzene | Aniline (B41778) | F⁻ | Ethanol, Room Temp. | High selectivity for F displacement |

| 1-Chloro-2,4-bis(methylsulfonyl)benzene | CH₃O⁻ | Cl⁻ | Methanol (B129727), Reflux | Selective displacement of chloride |

| 2,4-Bis(methylsulfonyl)anisole | HS⁻ | CH₃SO₂⁻ | High Temp, Strong Nucleophile | Possible displacement of sulfone |

This table presents hypothetical and analogous reactivity based on established S_NAr principles.

The selectivity and rate of S_NAr reactions are profoundly influenced by both steric and electronic factors related to the aromatic substrate and the attacking nucleophile.

Electronic Factors:

Substrate: The reaction is accelerated by the presence of strong electron-withdrawing groups (like -SO₂Me or -NO₂) positioned ortho and/or para to the leaving group, as they effectively stabilize the anionic Meisenheimer intermediate through resonance. pressbooks.pub

Nucleophile: The nucleophilicity of the attacking species is crucial. More potent nucleophiles generally lead to faster reaction rates. For aniline nucleophiles, electron-donating groups on the aniline ring increase its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups decrease its reactivity. researchgate.netresearchgate.net

Steric Factors:

Substrate: Bulky groups near the reaction center can hinder the approach of the nucleophile, slowing the rate of reaction. This is particularly relevant when comparing reactivity at different positions on the aromatic ring.

Nucleophile: The size of the nucleophile also plays a significant role. Sterically demanding nucleophiles, such as N-methylaniline compared to aniline, can experience significantly slower reaction rates due to steric hindrance during the formation of the tetrahedral intermediate. researchgate.netrsc.org This steric clash can lower the rate by several orders of magnitude. rsc.org

| Factor | Effect on S_NAr Rate | Example |

| Electronic (Substrate) | Strong electron-withdrawing groups (ortho/para) increase rate. | Dinitro-substituted arenes react much faster than mono-nitro arenes. pressbooks.pub |

| Electronic (Nucleophile) | Electron-donating groups on nucleophile increase rate. | 4-Methoxyaniline reacts faster than 4-nitroaniline. |

| Steric (Substrate) | Bulky ortho-substituents decrease rate. | A methyl group ortho to the leaving group slows nucleophilic attack. |

| Steric (Nucleophile) | Increased nucleophile bulk decreases rate. | Reaction with aniline is much faster than with N-methylaniline. researchgate.netrsc.org |

Cross-Coupling Reactions of Methylsulfonyl-Substituted Aromatic Systems

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. nih.gov While aryl halides and triflates are the most common electrophilic partners, derivatives containing sulfonyl groups have also been explored in these transformations.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide or pseudohalide, is one of the most versatile cross-coupling methods. nbinno.comnih.gov In this context, methylsulfonyl-substituted aromatic systems can participate as either the organoboron or the electrophilic partner.

4-(Methylsulfonyl)phenylboronic acid is a commercially available reagent used to introduce the methylsulfonylphenyl moiety into target molecules. nbinno.com The electron-withdrawing nature of the methylsulfonyl group influences the electronic properties of the boronic acid and can affect the transmetalation step in the catalytic cycle. nbinno.com Alternatively, a halogenated 2,4-bis(methylsulfonyl)aniline derivative could serve as the electrophilic component, coupling with a variety of aryl or vinyl boronic acids to generate more complex structures. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed. researchgate.net

| Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Base | Product Type |

| 1-Bromo-2,4-bis(methylsulfonyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biaryl |

| 4-Iodoaniline | 4-(Methylsulfonyl)phenylboronic acid nbinno.com | Pd(dppf)Cl₂ | K₂CO₃ | Biaryl amine |

| 1-Chloro-4-nitrobenzene | Pyridin-3-yl-MIDA boronate nih.gov | Pd(OAc)₂ / SPhos | K₃PO₄ | Heterobiaryl |

This table illustrates typical components for Suzuki-Miyaura reactions involving analogous structures.

The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic electrophile, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups. thermofisher.com While aryl halides are the most common electrophiles, variations using sulfonyl-containing compounds have been developed. For example, arenesulfonyl chlorides can undergo desulfinative Stille cross-coupling with organostannanes to form C-C bonds. nih.gov This extends the scope of the Stille reaction to a different class of readily available electrophiles. For a derivative of 2,4-bis(methylsulfonyl)aniline to be used, it would typically first be converted into a halide or triflate, or potentially a sulfonyl chloride, to serve as the coupling partner for an aryl, heteroaryl, or vinyl stannane. harvard.edunih.gov

For substrates bearing multiple potential reaction sites, such as a di- or tri-halogenated aromatic ring, controlling the regioselectivity of the cross-coupling is paramount for synthesizing a specific isomer. nih.gov In the case of a dihalo-substituted derivative of 2,4-bis(methylsulfonyl)aniline, several factors determine which halogen is substituted first:

Inherent Reactivity: The C-I bond is generally more reactive towards oxidative addition than C-Br, which is more reactive than C-Cl. mdpi.com

Electronic Environment: The electronic nature of the position influences the ease of oxidative addition. A halogen at a more electron-deficient carbon will typically react faster. The powerful withdrawing effects of the two sulfonyl groups would make both positions highly activated.

Steric Hindrance: Less sterically hindered positions are generally favored for coupling.

Catalyst and Ligand Choice: The specific palladium catalyst and phosphine ligand can have a dramatic effect on regioselectivity. Bulky ligands can selectively favor reaction at the less sterically encumbered site. mdpi.com

By carefully selecting the type of halogen at each position (e.g., an iodide at one site and a chloride at another) and optimizing the catalyst, ligand, and reaction conditions, a stepwise and highly regioselective functionalization of the aromatic core can be achieved. nih.gov

Electrophilic Aromatic Substitution Patterns on Methylsulfonyl-Substituted Anilines

The electrophilic aromatic substitution (SEAr) of aniline is heavily influenced by its substituent groups. wikipedia.org The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, stabilizing the cationic intermediate through resonance. wikipedia.orgbyjus.com Conversely, methylsulfonyl (-SO₂CH₃) groups are strongly deactivating and meta-directing because of their electron-withdrawing nature, which pulls electron density from the ring. lkouniv.ac.in In 2,4-Bis(methylsulfonyl)aniline, the reactivity is a balance between the activating, ortho-, para-directing amino group and the two deactivating, meta-directing methylsulfonyl groups.

The direct bromination of aniline is typically a rapid reaction that often leads to polysubstitution, yielding 2,4,6-tribromoaniline (B120722), due to the high activation of the ring by the amino group. youtube.com A key strategy to moderate this reactivity and achieve selective monobromination is the protection of the amino group. youtube.com

Control Strategies: To control the bromination and favor a specific isomer, the amino group can be protected, most commonly through acetylation with acetic anhydride (B1165640). youtube.comyoutube.com This conversion of the amine to an acetamide (B32628) has two primary effects:

Reduced Activation : The acetyl group is electron-withdrawing, so the lone pair on the nitrogen atom is delocalized onto the carbonyl oxygen, reducing its ability to activate the benzene ring. youtube.com This makes the reaction less vigorous and easier to control.

Steric Hindrance : The bulky acetyl group sterically hinders the ortho positions, making the para position the favored site for electrophilic attack. youtube.com

After the bromination step, the acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the amino group. youtube.com This protection-deprotection sequence allows for the synthesis of specific bromo-substituted aniline derivatives that are not accessible through direct bromination. youtube.com Copper-catalyzed methods have also been developed for the regioselective bromination of unprotected anilines under mild conditions. researchgate.netnih.gov

| Reagent/Method | Typical Substrate | Primary Outcome | Key Feature |

|---|---|---|---|

| Br₂ in H₂O | Aniline | Polybromination (2,4,6-tribromoaniline) | High reactivity due to strong activation by -NH₂ group. youtube.com |

| 1. Acetic Anhydride 2. Br₂ 3. H⁺/OH⁻ | Aniline | Selective Monobromination (p-bromoaniline) | -NH₂ group is protected as an acetamide to reduce reactivity and provide steric hindrance. youtube.comyoutube.com |

| CuBr₂ in Ionic Liquid | Unprotected Anilines | Regioselective p-bromination | Offers a milder alternative to traditional methods without needing a protecting group. nih.gov |

| N-Bromophthalimide (NBP) with Pd-catalyst | Aniline Derivatives | meta-C–H Bromination | Overcomes the intrinsic ortho/para-directing effect of the amine group. nih.gov |

The nitration of aniline presents challenges due to the nature of the nitrating agents and the reactivity of the amino group. Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic. ncert.nic.inyoutube.com

Nitration Pathways: In the strongly acidic nitrating medium, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺). ncert.nic.inbrainly.in This ion is a strong deactivating group and a meta-director. byjus.comncert.nic.in Consequently, direct nitration of aniline yields a mixture of ortho-, para-, and a significant amount of meta-nitroaniline, along with tarry oxidation products. ncert.nic.inyoutube.com For 2,4-Bis(methylsulfonyl)aniline, the presence of two additional deactivating groups would make nitration under these conditions extremely difficult.

Protection Group Chemistry: To overcome these issues, the amino group is protected before nitration, typically by acetylation with acetic anhydride to form an acetanilide (B955) derivative. brainly.indoubtnut.com This strategy is effective for several reasons:

It prevents the formation of the anilinium ion in the acidic medium. brainly.in

The acetamido group is less activating than the amino group, which prevents oxidation and moderates the reaction. brainly.in

The acetamido group remains an ortho-, para-director, guiding the nitro group primarily to the para position due to the steric bulk of the protecting group. youtube.com

After nitration, the protecting acetyl group is removed via hydrolysis to yield the desired nitroaniline product. doubtnut.com This protection-nitration-deprotection sequence is a standard and reliable method for controlling the outcome of aniline nitration. ncert.nic.inbrainly.in

| Reaction Condition | Substrate | Major Product(s) | Rationale/Mechanism |

|---|---|---|---|

| HNO₃, H₂SO₄ (Direct Nitration) | Aniline | Mixture of o-, p-, and m-nitroaniline (~2%, 51%, 47%) + Oxidation products | Formation of meta-directing anilinium ion in strong acid. ncert.nic.inyoutube.com |

| 1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. H⁺/OH⁻ (Hydrolysis) | Aniline | p-nitroaniline | Protection of -NH₂ as acetamide prevents anilinium ion formation and directs para-substitution. ncert.nic.inbrainly.in |

| 5-methyl-1,4-dinitroimidazole (photochemical) | N-protected Anilines | Nitroanilines | Provides a method for nitration under mild, photochemical conditions. researchgate.net |

Sulfonation of anilines is another key electrophilic aromatic substitution reaction. The reaction of aniline with concentrated sulfuric acid leads to the formation of p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. byjus.com

Reaction Mechanism: The reaction proceeds through an initial acid-base reaction where aniline is protonated by sulfuric acid to form anilinium hydrogen sulfate. byjus.com Upon heating, this salt rearranges. The active electrophile in sulfonation is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated under the reaction conditions. masterorganicchemistry.comwikipedia.org The aromatic ring attacks the SO₃ electrophile.

For 2,4-Bis(methylsulfonyl)aniline, direct sulfonation would be exceptionally challenging. The aromatic ring is already strongly deactivated by two sulfonyl groups, making further electrophilic attack by another sulfonyl group highly unfavorable. Recent studies have explored alternative pathways, such as the thermal rearrangement of N-aryl sulfamates to para-sulfonyl anilines, which proceeds via an intermolecular mechanism. nih.govresearchgate.net This highlights the formation of an N-SO₃ intermediate as a crucial step in certain sulfonation pathways. nih.gov The reversibility of sulfonation is another important aspect; the sulfonic acid group can be removed by heating in dilute aqueous acid, a property used in synthesis to employ it as a temporary blocking group. wikipedia.org

Radical-Mediated Transformations Involving Sulfonyl Groups

Beyond electrophilic substitution, sulfonyl groups can participate in a variety of transformations mediated by radical intermediates. These reactions provide powerful methods for forming new bonds and complex molecular architectures under mild conditions. acs.org

Alkylsulfonyl radicals (RSO₂•) are versatile intermediates in organic synthesis. There are numerous methods for their generation from stable and readily available precursors. researchgate.net

Methods of Generation:

From Sulfonyl Chlorides : Sulfonyl chlorides can be reduced via single-electron transfer (SET) using photocatalysts or other reducing agents to generate sulfonyl radicals. rsc.org

From Sulfonyl Hydrazides : Sulfonyl hydrazides are effective radical precursors that can be used to generate sulfonyl radicals for cyclization reactions. rsc.org

From Sodium Sulfinates : Sodium sulfinates are common and efficient reagents for generating sulfonyl radicals through oxidation. researchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis can activate precursors like sulfone tetrazoles to produce sulfonyl radical intermediates. acs.org

Electrochemical Methods : Anodic oxidation of inorganic sulfites or other sulfonyl compounds provides a green pathway to generate sulfonyl radicals. rsc.orgdntb.gov.uachem960.com

Reactivity: Once generated, alkylsulfonyl radicals readily participate in various reactions. A common transformation is their addition to unsaturated C-C bonds, such as those in alkenes and alkynes. nih.gov This addition forms a new carbon-centered radical, which can be trapped or participate in subsequent cascade reactions, leading to the construction of more complex molecules. nih.gov

| Precursor | Method of Activation | Reference |

|---|---|---|

| Sulfonyl Chlorides | Photocatalysis (Reduction) | rsc.org |

| Sulfonyl Hydrazides | Oxidation | rsc.org |

| Sodium Sulfinates | Oxidation | researchgate.net |

| Sulfone Tetrazoles | Visible-Light Photoredox Catalysis | acs.org |

| Inorganic Sulfites (e.g., Na₂SO₃) | Electrochemical Anodic Oxidation | rsc.org |

Intramolecular radical reactions involving sulfonyl groups are highly valuable for synthesizing cyclic compounds. researchgate.net These processes often proceed with high efficiency and selectivity.

Intramolecular Cyclization: When a sulfonyl radical is generated in a molecule that also contains an alkene or alkyne, an intramolecular cyclization can occur. rsc.orgnih.gov The sulfonyl radical adds to the unsaturated bond, forming a new C-S bond and a cyclic, carbon-centered radical. researchgate.net This intermediate can then be trapped or undergo further reactions. Such radical cascades enable the formation of multiple bonds and complex ring systems in a single step. researchgate.netresearchgate.net

Rearrangement and Fragmentation: A characteristic reaction of radicals positioned alpha to a sulfonyl group (α-sulfonamidoyl radicals) is the β-elimination of the sulfonyl radical. nih.gov This fragmentation process results in the formation of an imine (C=N bond) and the release of a sulfonyl radical. nih.gov This transformation is synthetically useful as it allows stable sulfonamides to be cleaved under mild, reductive conditions to form imines, which are valuable synthetic intermediates. nih.gov The sulfonyl group essentially acts as a radical leaving group, facilitating complex cyclization-elimination sequences. acs.orgnih.gov

Molecular Rearrangements and Cycloaddition Reactions of Related Systems

In the study of complex organic molecules, understanding the reactivity of structurally related systems provides invaluable insight into the potential transformations of the target compound. This section explores molecular rearrangements and cycloaddition reactions of heterocyclic systems analogous to derivatives of 2,4-bis(methylsulfonyl)aniline, focusing on Diels-Alder reactions involving pyrimidine (B1678525) intermediates and ring-opening reactions for the synthesis of novel heterocyclic structures.

While the concept of a pyrimidine o-quinodimethane intermediate is not extensively documented, the analogous reactivity is well-represented by the intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction of pyrimidine derivatives. In this type of cycloaddition, the electron-poor pyrimidine ring acts as the diene, reacting with an electron-rich dienophile tethered to the heterocyclic core. This powerful strategy allows for the construction of fused pyridine (B92270) ring systems.

The reactivity of these systems is highly dependent on the nature and position of substituents on both the pyrimidine ring and the dienophilic side chain. Pyrimidines bearing an ω-alkyne side chain at the 2- or 5-position undergo intramolecular IEDDA reactions across the C-2 and C-5 positions. Subsequent elimination of a small molecule, such as hydrogen cyanide, from the resulting bicyclic intermediate leads to the formation of a fused pyridine ring.

The nature of the atom linking the alkyne to the pyrimidine ring significantly influences the reaction rate. Studies have shown that the reactivity increases in the order of NH < O < S < N-C(O)CH₃. This trend reflects the decreasing electron-donating character of the linking group into the π-electron system of the pyrimidine ring, which makes the pyrimidine a better diene for the IEDDA reaction. Furthermore, electron-withdrawing groups on the pyrimidine ring generally increase the rate of the cycloaddition, although this electronic effect can be counteracted by steric hindrance.

For instance, 2-substituted pyrimidines with an ω-alkynyl side chain can cyclize to form 6,7-dihydropyrindines or 5,6,7,8-tetrahydroquinolines, depending on the length of the tether. The reaction proceeds through a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate hydrogen cyanide and afford the final fused pyridine product.

| Linking Group (X) in Side Chain (-X-CH₂CH₂C≡CH) | Relative Reactivity | Electronic Effect |

|---|---|---|

| NH | Low | Strongly electron-donating |

| O | Moderate | Electron-donating |

| S | High | Less electron-donating than O |

| N-C(O)CH₃ | Very High | Electron-withdrawing (amide resonance) |

Ring-opening reactions of nitrogen-containing heterocycles provide a versatile synthetic route to polyfunctional open-chain compounds and can be a key step in the synthesis of substituted anilines and other complex heterocyclic systems. A classic example is the Zincke reaction, which involves the ring-opening of a pyridinium (B92312) salt upon treatment with a primary or secondary amine. researchgate.net

The mechanism of such transformations is often described by the Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) pathway. wikipedia.org This process is initiated by the nucleophilic addition of an amine to an activated pyridinium ring, leading to the formation of a dienamine intermediate. This intermediate can then undergo electrocyclic ring closure and subsequent elimination to form a new aromatic or heterocyclic system.

In the context of synthesizing aniline derivatives, N-aryl pyridinium salts can be particularly useful. The reaction of an N-(2,4-dinitrophenyl)pyridinium salt with an aniline derivative can lead to the formation of a new N-aryl pyridinium salt. digitellinc.com This transformation proceeds through a Zincke imine intermediate. This strategy has been employed to create libraries of N-(hetero)arylpyridinium salts from a diverse range of pyridines and anilines. These pyridinium salts can then be further functionalized, for instance, through reduction to the corresponding N-(hetero)arylpiperidines. digitellinc.com

Furthermore, the ring-opening of pyridinium salts with tethered nucleophiles has been developed as a strategy for the synthesis of various nitrogen heterocycles. researchgate.net For example, a pyridine with a nitrogen-based nucleophile tethered at the 3-position can be activated to form a pyridinium salt. Intramolecular cyclization of the tethered nucleophile onto the C2 position of the pyridinium ring induces ring-opening, resulting in the formation of a new heterocyclic system with an integrated Zincke aldehyde motif. researchgate.net This approach has been successfully applied to the synthesis of substituted indoles. researchgate.net

| Reaction | Reactants | Key Intermediate | Primary Product Type |

|---|---|---|---|

| Zincke Reaction | N-activated Pyridinium Salt + Amine | Zincke Aldehyde/Imine | New Pyridinium Salt or Open-Chain Compound |

| ANRORC Mechanism | Substituted Pyrimidine + Nucleophile | Ring-Opened Acyclic Intermediate | Substituted Pyrimidine or other Heterocyles |

| Intramolecular Ring-Opening | Pyridinium Salt with Tethered Nucleophile | Fused Bicyclic System | Novel Heterocycles (e.g., Indoles) |

Computational and Theoretical Studies on 2,4 Bis Methylsulfonyl Aniline and Its Analogues

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For complex systems like 2,4-bis(methylsulfonyl)aniline, these calculations provide a detailed picture of their three-dimensional structure and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to predict the geometries of molecules with high accuracy. nsf.gov It is particularly effective for optimizing the structures of organic molecules, including those with extended π-systems and various functional groups. arxiv.org The process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For aniline (B41778) derivatives, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as 6-31G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. thaiscience.infomdpi.com The accuracy of these predictions allows for a reliable representation of the molecular architecture, which is crucial for understanding its chemical behavior. nsf.govutwente.nl

The geometry of aniline and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 2,4-bis(methylsulfonyl)aniline, the two bulky and electron-withdrawing methylsulfonyl groups are expected to have a profound impact on the planarity of the molecule and the geometry around the amino group. DFT calculations can precisely model these steric and electronic effects.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d,p) | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d,p) basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p) for improved accuracy. |

| PBE0 | def2-TZVP | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. The def2-TZVP basis set is a triple-zeta valence basis set with polarization functions, known for its robustness. nsf.gov |

| CAM-B3LYP | 6-311G(d,p) | A range-separated hybrid functional that is particularly well-suited for describing long-range interactions and charge-transfer excitations. rsc.org The 6-311G(d,p) basis set is a triple-split valence basis set with polarization functions. |

This table provides examples of common DFT methods and is not an exhaustive list.

Energy landscape analysis provides a conceptual framework for understanding the dynamics of a chemical system. plos.orgbiorxiv.org It maps the potential energy of a molecule as a function of its atomic coordinates, revealing stable conformations (local minima) and the transition states that connect them. plos.org For a molecule like 2,4-bis(methylsulfonyl)aniline, this analysis can identify different rotational isomers (rotamers) arising from the rotation of the methylsulfonyl groups and the amino group.

The energy differences between these conformers and the energy barriers for their interconversion (activation barriers) can be calculated using quantum chemical methods. researchgate.net Lower activation barriers indicate that the molecule can easily transition between different conformations at a given temperature. plos.org Understanding the energy landscape is crucial for predicting the flexibility of the molecule and the relative populations of its different conformers in solution or in the solid state. For related reactions involving aniline derivatives, computational methods can elucidate the activation barriers of rate-limiting steps, providing insights into reaction mechanisms. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energies and spatial distributions of these orbitals provide valuable information about the electronic properties and reactivity of a molecule. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. thaiscience.info A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. thaiscience.info

For a related compound, 2,6-bis(methylsulfonyl)aniline, studies have shown that the HOMO is primarily located at the 4-position of the aniline ring, while the LUMO has a nodal plane passing through the carbon atoms at the 1- and 4-positions. nih.govresearchgate.netresearchgate.net This asymmetric distribution of frontier orbitals is a consequence of the push-pull electronic nature of the molecule, with the amino group acting as an electron donor and the methylsulfonyl groups as electron acceptors. nih.gov This orbital arrangement significantly influences the molecule's chemical and photophysical properties. nih.gov

Table 2: Frontier Molecular Orbital Energies of Aniline Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| p-aminoaniline | -4.899 | -0.297 | 4.602 |

| p-nitroaniline | -6.657 | -2.766 | 3.891 |

| p-isopropylaniline | -5.586 | -0.289 | 5.297 |

Data adapted from a DFT study on aniline derivatives using the B3LYP/6-311G(d,p) method. thaiscience.info This table illustrates the effect of different substituents on the frontier orbital energies of aniline.

The absorption of light by a molecule can promote an electron from an occupied orbital to an unoccupied orbital, a process known as an electronic transition. The energy required for this transition is related to the energy difference between the involved orbitals. Transitions from the HOMO to the LUMO are often the lowest energy transitions and are responsible for the longest wavelength absorption in the UV-visible spectrum. rsc.org

In molecules with both electron-donating and electron-accepting groups, such as 2,4-bis(methylsulfonyl)aniline, electronic transitions can have significant intramolecular charge transfer (ICT) character. rsc.org This means that upon excitation, there is a net movement of electron density from the donor part of the molecule (the amino group and the aniline ring) to the acceptor part (the methylsulfonyl groups). nih.gov In some sulfonylaniline derivatives, a specific type of charge transfer mechanism known as node-induced intramolecular charge transfer (NICT) has been described, which differs from more common planar or twisted ICT states. nih.gov This charge transfer is a key factor in determining the photophysical properties of these compounds, such as their fluorescence and solvatochromism. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It is a powerful tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. thaiscience.infouni-muenchen.de The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent regions of intermediate potential. youtube.com

For aniline derivatives, the MEP map can identify the most likely sites for protonation or interaction with other charged species. In a typical substituted aniline, the region around the nitrogen atom of the amino group is expected to have a negative electrostatic potential, making it a primary site for electrophilic attack. thaiscience.info The presence of the strongly electron-withdrawing methylsulfonyl groups in 2,4-bis(methylsulfonyl)aniline would significantly alter the electron distribution in the aromatic ring, and the MEP map would provide a detailed picture of these changes, highlighting regions of increased or decreased electron density. This information is invaluable for rationalizing the observed reactivity of the molecule in various chemical reactions. thaiscience.inforesearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen bonds are among the most significant interactions governing the crystal structures of sulfonylaniline derivatives. In the solid state, the amine (N-H) and sulfonyl (S=O) groups are primary sites for hydrogen bond donation and acceptance, respectively.

Studies on related structures, such as those of various substituted anilines and sulfonamides, reveal common hydrogen bonding motifs. For instance, in the crystal structure of 2,4-dinitro-N-(2-phenylethyl)aniline, molecules are linked into dimers by intermolecular N-H⋯O hydrogen bonds. researchgate.net Similarly, in certain diaryl sulfones, C-H⋯O hydrogen bonds contribute to the formation of one-dimensional aggregates. researchgate.net The presence of a solvent molecule, like methanol (B129727), can also mediate hydrogen-bonding interactions, linking aniline molecules within the crystal lattice. nih.gov

In more complex systems, such as bis-sulfonamide arylethynyl receptors, hydrogen bonding is a key driver for the formation of dimeric structures. nih.gov The sulfonamide N-H protons can form hydrogen bonds with pyridine (B92270) nitrogen atoms or water molecules, creating intricate networks that define the solid-state assembly. nih.govmdpi.com The strength and geometry of these hydrogen bonds are critical; for example, the replacement of a sulfonamide with a sulfonimide, which lacks an N-H donor, prevents the formation of these strong intermolecular hydrogen bonds. nih.gov Computational studies have corroborated the significant electrostatic stabilization provided by these conventional hydrogen bonds in crystal lattices. researcher.life

The interplay between different types of hydrogen bonds, including N-H⋯O, N-H⋯N, and even weaker C-H⋯O interactions, results in diverse and often complex three-dimensional networks. researchgate.netresearchgate.netuni-regensburg.de These networks are fundamental to the stability and packing of the crystals. mdpi.com

Table 1: Examples of Hydrogen Bonding Interactions in Sulfonylaniline Analogues and Related Compounds

| Compound/System | Hydrogen Bond Type | Description of Network |

| 2,4-Dinitro-N-(2-phenylethyl)aniline | N-H⋯O | Molecules form dimers through intermolecular hydrogen bonds. researchgate.net |

| Diaryl sulfones | C-H⋯O | Formation of one-dimensional aggregates. researchgate.net |

| 2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline with Methanol | N-H⋯O, O-H⋯N, O-H⋯S | Methanol solvent molecule links aniline molecules. nih.gov |

| Bis-sulfonamide arylethynyl receptors | N-H⋯N, N-H⋯O | Formation of dimeric structures with pyridine or water. nih.gov |

| Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate | N-H⋯N, C-H⋯O | Intramolecular N-H⋯N and intermolecular C-H⋯O bonds create a 3D network. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties onto this surface, one can gain insights into the nature and prevalence of different types of contacts.

This analysis has been applied to various derivatives to understand their molecular interactions and crystal packing. mdpi.comdntb.gov.ua The Hirshfeld surface allows for the decomposition of the crystal environment into contacts between different atom pairs, highlighting the significance of hydrogen bonding and van der Waals forces. mdpi.com For example, in the analysis of 1,5-benzodiazepine derivatives, Hirshfeld surfaces revealed that hydrogen bonding and van der Waals forces were the dominant interactions, with their influence modulated by specific substituents. mdpi.com

Table 2: Typical Intermolecular Contacts Quantified by Hirshfeld Surface Analysis in Related Crystal Structures

| Contact Type | Typical Surface Contribution (%) | Significance |

| H···H | Varies, often significant | Represents van der Waals interactions. |

| O···H/H···O | Significant in the presence of H-bond donors/acceptors | Indicates the presence and prevalence of hydrogen bonds. mdpi.com |

| C···H/H···C | Varies | Can indicate weaker C-H···π or other C-H related interactions. |

| N···H/H···N | Significant in the presence of N-H donors and acceptors | Highlights N-H···N hydrogen bonds. mdpi.com |

| S···H/H···S | Present in sulfur-containing compounds | Indicates interactions involving sulfur atoms. nih.gov |

This table is interactive. Click on the headers to sort the data.

Theoretical Insights into Optical and Electronic Properties of Sulfonylaniline Derivatives

Computational chemistry provides a powerful lens through which to understand and predict the optical and electronic behavior of molecules. For sulfonylaniline derivatives, theoretical studies have shed light on their solvatochromic effects, electronic transitions, and potential for advanced applications like Thermally Activated Delayed Fluorescence (TADF).

The optical properties of many organic dyes, including sulfonylaniline derivatives, are sensitive to the polarity of their environment, a phenomenon known as solvatochromism. ijcce.ac.ird-nb.info This effect arises from changes in the energy levels of the ground and excited states of the molecule due to interactions with solvent molecules. acs.org Donor-acceptor compounds, in particular, often exhibit a red shift (bathochromic shift) in their absorption spectra with increasing solvent polarity. acs.org

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can model these effects and correlate them with experimental observations. acs.org For some derivatives, a positive fluorescent solvatochromism is observed, where the emission wavelength increases with solvent polarity. nih.gov This is often accompanied by a decrease in fluorescence intensity. nih.gov

The pH of the solution can also significantly influence the optical properties. rsc.org Protonation or deprotonation of functional groups, such as the aniline nitrogen, can alter the electronic structure and lead to shifts in the absorption and emission spectra. rsc.orgresearchgate.net For example, a triphenylimidazole-phenylacrylonitrile derivative showed a reversible shift in its emission wavelength upon changing the pH from acidic to basic conditions. rsc.org

Table 3: Solvatochromic and pH Effects on Sulfonylaniline Analogues

| Compound/System | Effect | Observation |

| Sulfonylaniline Derivatives | Positive Fluorescent Solvatochromism | Emission wavelength increases with solvent polarity. nih.gov |

| Donor-Acceptor Aryl Amines | Solvatochromic Red Shift | Absorption band shifts to longer wavelengths in more polar solvents. acs.org |

| Triphenylimidazole-phenylacrylonitrile derivative | pH-Sensitivity | Reversible shift in emission wavelength with changes in pH. rsc.org |

| Fluorescein Derivatives | Solvatochromism | Position, intensity, and shape of absorption bands change with solvent type. ijcce.ac.ir |

This table is interactive. Click on the headers to sort the data.

A key theoretical insight into the electronic structure of sulfonylaniline derivatives is the concept of orbital degeneracy breaking. In a symmetric benzene (B151609) ring, certain molecular orbitals are degenerate (have the same energy). However, the introduction of electron-donating (like the amino group) and electron-withdrawing (like the sulfonyl groups) substituents in an asymmetric arrangement, as in 2,6-bis(methylsulfonyl)aniline (a positional isomer of the title compound), lifts this degeneracy. nih.gov

In such a "push-pull" system, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) become localized on different parts of the molecule. nih.gov Specifically, for 2,6-bis(methylsulfonyl)aniline, the HOMO is located at the 4-position of the aniline ring, while the LUMO has a nodal plane passing through the carbon atoms at the 1- and 4-positions. nih.gov This spatial separation of frontier molecular orbitals is a hallmark of intramolecular charge transfer (ICT) upon excitation. nih.gov

This nodal arrangement has profound implications for the molecule's optical properties. When π-conjugation is extended at the 4-position, it strongly affects the HOMO energy level while having a minimal impact on the LUMO. nih.gov Consequently, the absorption and emission wavelengths of these π-extended derivatives can be tuned by varying the electron-donating strength of the substituent at the 4-position. nih.gov This mechanism, termed node-induced intramolecular charge transfer (NICT), differs from more traditional planar (PICT) or twisted (TICT) intramolecular charge transfer mechanisms. nih.gov

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. mdpi.comshuaigroup.net A key requirement for TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). nih.gov

Theoretical calculations, particularly DFT and TD-DFT, are instrumental in predicting the potential of a molecule to exhibit TADF. chemrxiv.orgrsc.org These methods can calculate the energies of the S1 and T1 states, and thus the ΔE_ST. nih.govnih.gov A small ΔE_ST facilitates the reverse intersystem crossing (rISC) from the T1 to the S1 state, which is the defining step of TADF. shuaigroup.net

For sulfonylaniline derivatives and related donor-acceptor structures, computational studies can explore how structural modifications influence ΔE_ST. For example, in diphenyl sulfone derivatives with carbazole (B46965) donor groups, quantum chemical calculations have shown their potential as TADF emitters. mdpi.com The non-planar geometry induced by the sulfonyl group can help to spatially separate the HOMO and LUMO, which is a common strategy for reducing ΔE_ST. mdpi.com Theoretical design studies have shown that strategies like introducing intramolecular locks can further decrease the S1-T1 energy gap and enhance TADF properties. rsc.org

Table 4: Key Parameters for Theoretical TADF Prediction

| Parameter | Description | Importance for TADF |

| ΔE_ST (S1-T1 gap) | The energy difference between the lowest singlet and triplet excited states. nih.gov | A small gap is crucial for efficient reverse intersystem crossing (rISC). shuaigroup.net |

| rISC rate (k_rISC) | The rate of transition from the T1 state to the S1 state. | A high k_rISC is necessary for efficient TADF. nih.gov |

| Oscillator Strength | A measure of the probability of an electronic transition. | A high oscillator strength for the S1 to S0 transition leads to bright fluorescence. rsc.org |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. nih.govnih.gov | Spatial separation of HOMO and LUMO often leads to a small ΔE_ST. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Computational Design Principles for Organic Electronic Materials

Computational modeling has emerged as an indispensable tool in the field of materials science, offering profound insights into the structure-property relationships of organic electronic materials and guiding the in silico discovery of novel compounds. researchgate.net Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the prediction of key electronic and optical properties before undertaking complex and costly synthesis. physchemres.org This computational-first approach accelerates the development of materials for applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and sensors. researchgate.netnih.gov

The rational design of organic electronic materials hinges on the ability to tune specific molecular properties to achieve desired device performance. Computational chemistry provides quantitative predictions of these critical parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental indicators of a material's potential behavior. The HOMO level relates to the ability to donate an electron (ionization potential), while the LUMO level relates to the ability to accept an electron (electron affinity). echemcom.comechemcom.com

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO levels is the band gap, a crucial factor determining the electronic and optical properties of a molecule. acs.org For organic semiconductors, a smaller band gap is often desirable as it facilitates electron excitation and improves conductivity. physchemres.orgacs.org

Charge Carrier Mobility: This property, central to the efficiency of organic electronic devices, describes how easily charges (electrons or holes) can move through the material. rsc.org Computational models can assess mobility by considering factors like molecular packing and electronic coupling between adjacent molecules. rsc.org

Reorganization Energy: This parameter quantifies the energy required for a molecule's geometry to relax after a charge is added or removed. Lower reorganization energy is a key design target for achieving high charge mobility in transport materials. nih.gov

The strategic modification of a core molecular structure with various functional groups is a primary method for tuning these electronic properties. The study of aniline and its analogues provides a clear example of these design principles in action. Theoretical studies on aniline derivatives show that the nature of the substituent group—whether it is electron-donating or electron-withdrawing—has a profound effect on the molecule's electronic structure. echemcom.comacs.org

Applying this principle to 2,4-Bis(methylsulfonyl)aniline , the two methylsulfonyl (–SO₂CH₃) groups are potent electron-withdrawing substituents. It can be computationally inferred that their presence at the 2- and 4-positions of the aniline ring would substantially stabilize both the HOMO and LUMO energy levels compared to unsubstituted aniline. This stabilization is expected to lower the band gap, a favorable characteristic for semiconductor materials. A theoretical study on a donor-pi-acceptor (D–π–A) system containing a sulfonyl group highlighted that strong electron-withdrawing groups aid in charge transfer and lead to the formation of a lower band gap. researchgate.net

The following table presents theoretical data for aniline and a substituted analogue to illustrate the effect of an electron-withdrawing group on frontier orbital energies.

Table 1: Calculated Electronic Properties of Aniline and a Substituted Analogue This table is interactive. Click on the headers to sort the data.

| Compound | Substituent Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Data Source Context |

|---|---|---|---|---|---|

| Poly(aniline-co-pyrrole) | Pyrrole | -4.48 | -0.77 | 3.71 | Represents a co-polymer system with aniline. physchemres.org |

| Poly(aniline-co-thiophene) | Thiophene | - | - | 3.21 | Noted for having the lowest band gap among the studied co-oligomers. physchemres.org |

Modern computational design is further enhanced by high-throughput virtual screening and machine learning models. researchgate.netnih.govrsc.org These approaches allow researchers to rapidly evaluate vast libraries of hypothetical compounds, identifying candidates with optimal electronic properties for a specific application, such as hole transport materials for OLEDs. nih.gov By combining established quantum chemical methods with large-scale computing, this data-driven paradigm accelerates the discovery of next-generation organic electronic materials. nih.govrsc.org

Advanced Analytical Techniques for Structural and Electronic Characterization of Bis Methylsulfonyl Anilines

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as a powerful tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. anton-paar.comlibretexts.org This technique is indispensable for elucidating the precise structure of molecules, revealing bond lengths and angles with high precision. wikidoc.org

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline compounds. anton-paar.com The process involves growing a high-quality single crystal of the analyte, which is then exposed to an X-ray beam. anton-paar.comlibretexts.org The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector. anton-paar.comlibretexts.org

For a compound like 2,4-Bis(methylsulfonyl)aniline, obtaining a suitable single crystal is the first critical step. The crystal is mounted on a goniometer, which allows for its precise rotation in the X-ray beam, enabling the collection of a complete dataset. libretexts.org The analysis of the diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. This ultimately yields a detailed three-dimensional model of the molecule.

Beyond individual molecular structures, X-ray crystallography provides invaluable information about how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.govmdpi.com

In the case of aniline (B41778) derivatives, the amino group and sulfonyl groups are capable of participating in hydrogen bonding. For example, in the crystal structure of 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol (B129727) monosolvate, hydrogen-bonding interactions link the aniline molecule to a methanol solvent molecule. nih.goviucr.org These units are further linked by weak C—H···O interactions, forming inversion dimers. nih.goviucr.org

The analysis of crystal packing can reveal the formation of supramolecular assemblies, such as chains, sheets, or three-dimensional networks. mdpi.comresearchgate.net For instance, in some diphenyl sulfone derivatives, molecules are linked by C—H⋯O hydrogen bonds to form one-dimensional aggregates like simple chains or molecular ladders. researchgate.net The study of these supramolecular features is crucial for understanding the physical properties of the solid material.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for the structural elucidation of organic compounds in solution.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of 2,4-Bis(methylsulfonyl)aniline.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 2,4-Bis(methylsulfonyl)aniline, one would expect distinct signals for the aromatic protons and the methyl protons of the sulfonyl groups. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical shifts provide information about their electronic environment. The aromatic carbons and the methyl carbons of the sulfonyl groups would appear at characteristic chemical shifts.

While specific NMR data for 2,4-Bis(methylsulfonyl)aniline was not found in the provided search results, data for similar compounds like N,N-Bis(methylsulfonyl)-2,6-dimethyl-aniline is available. spectrabase.com Additionally, extensive NMR data exists for various aniline and sulfonyl-containing compounds, which can be used for comparative analysis. rsc.orgsigmaaldrich.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing correlations between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,4-Bis(methylsulfonyl)aniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| NH₂ | 4.0 - 6.0 | - |

| SO₂CH₃ | 3.0 - 3.5 | 40 - 45 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Ultrafast (UF) multidimensional NMR spectroscopy is an advanced technique that allows for the acquisition of 2D NMR spectra in a single scan. researchgate.netweizmann.ac.il This is particularly useful for studying dynamic systems, such as chemical reactions or conformational changes, that occur on a timescale of seconds to minutes. researchgate.netnih.gov

The conventional approach to acquiring 2D NMR spectra involves a series of one-dimensional experiments with incrementally increasing delay times, which can be time-consuming. researchgate.net UF NMR, on the other hand, uses a combination of spatial encoding and magnetic field gradients to acquire the entire 2D dataset in a fraction of a second. researchgate.netscispace.com

While there are no specific examples of UF NMR being applied to 2,4-Bis(methylsulfonyl)aniline in the search results, this technique holds significant potential for studying its dynamic properties. For instance, it could be used to monitor the kinetics of reactions involving the aniline group or to study the dynamics of intermolecular interactions in solution. The ability to acquire data rapidly opens up possibilities for real-time analysis of molecular systems. researchgate.netkubarychgroup.org

Mass Spectrometry and Elemental Analysis for Molecular Confirmation

Mass spectrometry (MS) and elemental analysis are fundamental techniques used to confirm the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the molecular formula of the compound. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample for MS analysis. metabolomexchange.org For 2,4-Bis(methylsulfonyl)aniline (C₈H₁₁NO₄S₂), the expected exact mass is 249.0133.

Elemental analysis provides the percentage composition of each element (C, H, N, S) in the compound. The experimentally determined percentages should match the calculated values based on the molecular formula.

Table 2: Calculated Elemental Composition of 2,4-Bis(methylsulfonyl)aniline

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 8 | 96.088 | 38.54% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.45% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.62% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 25.68% |

| Sulfur (S) | 32.065 | 2 | 64.13 | 25.72% |

| Total | 249.309 | 100.00% |

These techniques, in conjunction with X-ray crystallography and NMR spectroscopy, provide a comprehensive and unambiguous characterization of the chemical compound 2,4-Bis(methylsulfonyl)aniline.

Spectroscopic Analysis of Electronic Transitions and Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range, allowing for structural confirmation. researchgate.net Samples are often prepared as KBr disks for analysis. researchgate.net

In the FT-IR spectrum of 2,4-Bis(methylsulfonyl)aniline, characteristic peaks would confirm the presence of the aniline and methylsulfonyl moieties. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the two sulfonyl groups are expected in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations further confirm the benzene (B151609) ring structure.

Table 3: Characteristic FT-IR Absorption Bands for 2,4-Bis(methylsulfonyl)aniline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | 1300 - 1350 |

| S=O Symmetric Stretch | Sulfonyl (-SO₂-) | 1120 - 1160 |

| C-N Stretch | Aryl Amine | 1250 - 1360 |

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions. uu.nl The absorption spectrum provides information about the conjugation and electronic structure of the compound. For bis(methylsulfonyl)anilines, the interaction between the electron-donating amino group and the electron-withdrawing sulfonyl groups creates a "push-pull" system that influences the electronic properties. nih.gov The UV-Vis spectrum of 2,4-Bis(methylsulfonyl)aniline in a suitable solvent would show absorption bands corresponding to the electronic transitions of the substituted benzene chromophore.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Many aniline derivatives with sulfonyl groups exhibit interesting fluorescent properties, including large Stokes shifts (the difference between the absorption and emission maxima) and solvatochromism, where the emission wavelength changes with solvent polarity. researchgate.neturfu.ru Some related compounds show enhanced fluorescence in the solid state due to intramolecular hydrogen bonds that restrict molecular rotation. nih.gov The study of 2,6-bis(methylsulfonyl)aniline, an isomer, revealed it to be a fluorescent scaffold. researchgate.net These techniques are vital for evaluating the potential of such molecules in applications like fluorescent probes or materials science.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. palmsens.com It provides information on the oxidation and reduction potentials, which can be correlated to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. researchgate.net The experimental setup typically involves a three-electrode cell containing a working electrode, a counter electrode, and a reference electrode, with the analyte dissolved in a solvent containing a supporting electrolyte. rsc.org

For 2,4-Bis(methylsulfonyl)aniline, CV would reveal its electrochemical stability and the potentials at which it undergoes oxidation (removal of electrons) and reduction (addition of electrons). The aniline moiety is susceptible to oxidation, while the sulfonyl groups enhance this tendency by withdrawing electron density from the ring. The resulting voltammogram can be used to estimate the HOMO-LUMO gap, a key parameter in materials science for predicting electronic and optical properties. Studies on the isomeric 2,6-bis(methylsulfonyl)aniline have utilized CV to investigate its electronic structure. researchgate.net

Chromatographic Methodologies for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of organic compounds. For the purification of synthesized bis(methylsulfonyl)anilines, column chromatography is a standard and effective method. scispace.com In this technique, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent (mobile phase), often a mixture of solvents like ethyl acetate (B1210297) and hexane, is passed through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. rsc.orgrsc.org

The progress of the separation and the purity of the collected fractions are often monitored by Thin Layer Chromatography (TLC). researchgate.net For more complex mixtures or for quantitative analysis at low concentrations, High-Performance Liquid Chromatography (HPLC) is employed. Specialized methods, such as two-dimensional liquid chromatography, have been developed for the analysis of methylsulfonyl metabolites in complex biological samples. collectionscanada.gc.ca

Table 4: Common Chromatographic Conditions for Anilines

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Silica gel on glass/aluminum | Hexane/Ethyl Acetate mixtures | Reaction monitoring, purity check |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate | Preparative purification |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and identification of components within a mixture. For aniline derivatives, particularly those containing sulfonyl groups, reverse-phase HPLC (RP-HPLC) is a commonly employed method. The development of a robust HPLC method is critical for ensuring the accurate analysis of 2,4-bis(methylsulfonyl)aniline.

Method development for a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, involved successful separation of stereoisomers using an RP-HPLC approach. nih.gov Baseline resolution was achieved on a J'sphere-ODS-H80 column (150 mm × 4.6 mm, 4 μm). nih.gov The mobile phase consisted of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v), delivered at a flow rate of 1.0 ml/min, with UV detection at 228 nm. nih.gov This validated analytical method demonstrated a limit of detection (LOD) of 0.15 μg/ml and a limit of quantification (LOQ) of 0.50 μg/ml. nih.gov

Similarly, analytical methods have been established for other related aniline compounds. For instance, 2-Chloro-4-(methylsulfonyl)aniline can be analyzed using an RP-HPLC method with a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This type of liquid chromatography method is noted to be scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.comsielc.com

The selection of the stationary phase is crucial. Columns like the Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, are suitable for analyzing aniline derivatives. sielc.com The development process often involves screening various combinations of columns and mobile phases to optimize separation and sensitivity, a process that can be expedited using automated method scouting systems. lcms.cz

Table 1: Example HPLC Parameters for Analysis of Methylsulfonyl-Aniline Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 μm) | nih.gov |

| Mobile Phase | 0.05% Trifluoroacetic acid in Water:Acetonitrile (85:15, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 228 nm | nih.gov |

| LOD | 0.15 µg/mL | nih.gov |

| LOQ | 0.50 µg/mL | nih.gov |

Column Chromatography for Compound Isolation

Column chromatography is a fundamental and widely used purification technique in synthetic chemistry, essential for isolating desired compounds from reaction mixtures. The principle relies on the differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it. For the purification of aniline derivatives and related nitrogen-containing heterocyclic compounds, silica gel is the most common stationary phase.

The selection of the mobile phase, or eluent, is critical for achieving effective separation. A gradient of solvents with increasing polarity is often used. In the synthesis of various noncanonical selective agonists for α7 nAChRs, products were isolated by column chromatography on silica gel using a Hexane/Ethyl Acetate (Hex/EtOAc) gradient. nih.gov In other instances, a mixture of Ethyl Acetate/Methanol (EtOAc/MeOH) was used as the eluent for purification. nih.gov

The purification of N-(phenylsulfonyl)-2-methoxyaniline was accomplished using silica gel column chromatography with an eluent system of Ethyl Acetate–hexane (1:4). scispace.com This process effectively separates the desired product from unreacted starting materials and byproducts. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure compound. nih.gov After collection, the solvent is removed under reduced pressure to yield the isolated solid. nih.govscispace.com

Table 2: Examples of Column Chromatography Systems for Purifying Aniline-Related Compounds

| Stationary Phase | Mobile Phase (Eluent) | Compound Type Purified | Source |

|---|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate Gradient | N,N-bis(pyridin-2 ylmethyl)pyrimidin-4-amine derivatives | nih.gov |

| Silica Gel | Ethyl Acetate/Methanol (9:1) | N-Benzyl-1-(pyridin-2-yl)methanamine derivative | nih.gov |

| Silica Gel | Ethyl Acetate/Hexane (1:4) | N-(phenyl-sulfonyl)-2-methoxyaniline | scispace.com |

Role of 2,4 Bis Methylsulfonyl Aniline As a Synthetic Intermediate and in Advanced Materials Research

Building Block for Complex Organic Architectures and Heterocycles

The unique electronic and structural characteristics of 2,4-bis(methylsulfonyl)aniline make it a useful, albeit specialized, building block in organic synthesis. The presence of two strongly deactivating sulfonyl groups renders the aromatic ring electron-poor and modifies the reactivity of the amino group. This section details its use as a precursor for various heterocyclic systems.

Precursor in the Synthesis of Pyrimidine (B1678525) Derivatives

While direct condensation of 2,4-bis(methylsulfonyl)aniline to form pyrimidine rings is not a widely documented mainstream pathway, substituted anilines are crucial in the construction of pyrimidine-containing scaffolds. In many synthetic strategies, the aniline (B41778) nitrogen acts as a nucleophile. For instance, in the synthesis of certain complex pyrimidine derivatives, an aniline component is reacted with a pyrimidine core that has a suitable leaving group, such as a halogen or a methylsulfonyl group.